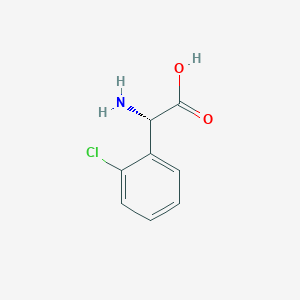

(S)-2-Amino-2-(2-chlorophenyl)acetic acid

Descripción general

Descripción

(S)-2-Amino-2-(2-chlorophenyl)acetic acid is a chiral amino acid derivative with a molecular formula of C8H8ClNO2. This compound is of interest due to its unique structural features, which include an amino group, a carboxylic acid group, and a chlorinated aromatic ring. These features make it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(2-chlorophenyl)acetic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reaction of 2-chlorobenzaldehyde with glycine in the presence of a chiral catalyst to form the desired product. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These can include the use of enzymatic resolution techniques or asymmetric synthesis using chiral auxiliaries. The choice of method depends on factors such as yield, purity, and cost of production.

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-Amino-2-(2-chlorophenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the aromatic ring.

Aplicaciones Científicas De Investigación

Organic Synthesis

(S)-2-Amino-2-(2-chlorophenyl)acetic acid serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo multiple chemical reactions such as oxidation, reduction, and substitution enhances its utility in synthetic pathways.

Table 1: Chemical Reactions of this compound

| Reaction Type | Description |

|---|---|

| Oxidation | Converts the amino group to imines or nitriles. |

| Reduction | Reduces the carboxylic acid to alcohols or aldehydes. |

| Substitution | Chlorine can be replaced by other functional groups. |

Biological Studies

The compound is utilized in biological research to investigate enzyme mechanisms and protein-ligand interactions. The presence of both amino and carboxylic acid functionalities allows it to form hydrogen bonds and ionic interactions with various biological targets.

Case Study: Enzyme Mechanisms

A study demonstrated that this compound could act as an inhibitor for specific enzymes involved in metabolic pathways. The interactions were characterized using spectroscopic techniques, revealing insights into binding affinities and inhibition mechanisms.

Pharmaceutical Development

This compound is a precursor for synthesizing drugs targeting various conditions, including cardiovascular diseases. Its structural features enable modifications that enhance pharmacological properties.

Case Study: Synthesis of Antiplatelet Drugs

Research highlighted the synthesis of L-2-chlorophenylglycine as an intermediate in producing clopidogrel, an antiplatelet medication. The study reported improved yields and reduced costs compared to traditional multi-step synthesis methods .

Industrial Applications

In industry, this compound is employed in producing specialty chemicals and materials due to its versatile reactivity.

Table 2: Interaction Characteristics

| Interaction Type | Functional Group Involved |

|---|---|

| Hydrogen Bonding | Amino and Carboxylic Acid Groups |

| Ionic Interactions | Carboxylic Acid Group |

| Hydrophobic Interactions | Chlorinated Aromatic Ring |

Table 3: Comparison with Similar Compounds

| Compound Name | Structural Feature | Unique Property |

|---|---|---|

| 2-Amino-2-phenylacetic acid | Lacks chlorine on the aromatic ring | Different reactivity profile |

| 2-Amino-2-(4-chlorophenyl)acetic acid | Chlorine at para position | Varies in biological activity |

| 2-Amino-2-(3-bromophenyl)acetic acid | Contains bromine instead of chlorine | Alters interaction dynamics |

Mecanismo De Acción

The mechanism of action of (S)-2-Amino-2-(2-chlorophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with these targets, while the chlorinated aromatic ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-2-phenylacetic acid: Lacks the chlorine atom on the aromatic ring.

2-Amino-2-(4-chlorophenyl)acetic acid: Has the chlorine atom in a different position on the aromatic ring.

2-Amino-2-(2-bromophenyl)acetic acid: Contains a bromine atom instead of chlorine.

Uniqueness

(S)-2-Amino-2-(2-chlorophenyl)acetic acid is unique due to the specific position of the chlorine atom on the aromatic ring, which can influence its reactivity and interactions with molecular targets. This structural feature can lead to different biological activities and applications compared to similar compounds.

Actividad Biológica

(S)-2-Amino-2-(2-chlorophenyl)acetic acid, also known as L-2-chlorophenylglycine, is a chiral amino acid derivative with significant biological activity. Its unique structure, characterized by an amino group, a carboxylic acid group, and a chlorinated aromatic ring, makes it a valuable compound in both organic synthesis and biological research.

The molecular formula of this compound is C8H8ClNO2. The synthesis typically involves the reaction of 2-chlorobenzaldehyde with glycine in the presence of chiral catalysts to ensure the desired stereochemistry. Common solvents used include ethanol or methanol, and conditions are often mild to optimize yield and purity .

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The amino and carboxylic acid groups facilitate hydrogen bonding and ionic interactions, while the chlorinated aromatic ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

1. Enzyme Inhibition

This compound has been studied for its potential to inhibit specific enzymes. Notably, it has shown activity against acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. In vitro studies report IC50 values ranging from 0.10 to 11.40 µM for various analogs compared to standard drugs .

2. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of bacteria, including Gram-positive and Gram-negative strains. For example, it has been tested against Escherichia coli and Staphylococcus aureus, demonstrating significant inhibitory effects .

3. Anti-inflammatory Effects

The compound's anti-inflammatory potential has been explored through its interaction with cyclooxygenase (COX) enzymes. Studies show that it selectively inhibits COX-2 over COX-1, suggesting its utility in managing inflammation without the gastrointestinal side effects associated with non-selective COX inhibitors .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a rat model of Alzheimer's disease. The compound was administered at varying doses, resulting in notable improvements in cognitive function as measured by behavioral tests. The mechanism was linked to AChE inhibition and modulation of neurotransmitter levels .

Case Study 2: Antimicrobial Efficacy

In another study, this compound was evaluated for its antimicrobial efficacy against Chlamydia trachomatis. The results indicated a significant reduction in chlamydial inclusion sizes in treated cells compared to controls, highlighting its potential as a therapeutic agent against bacterial infections .

Comparative Analysis

| Compound | Structure Features | Biological Activity | IC50 Values (µM) |

|---|---|---|---|

| This compound | Chlorinated aromatic ring | AChE inhibition, antimicrobial | 0.10 - 11.40 |

| 2-Amino-2-phenylacetic acid | No chlorine on aromatic ring | AChE inhibition | N/A |

| 2-Amino-2-(4-chlorophenyl)acetic acid | Chlorine at para position | Potential anti-inflammatory | N/A |

Propiedades

IUPAC Name |

(2S)-2-amino-2-(2-chlorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMIZLNPFTRQPSF-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@@H](C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363563 | |

| Record name | (2S)-Amino(2-chlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141315-50-6 | |

| Record name | (αS)-α-Amino-2-chlorobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141315-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-Amino(2-chlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the method described in the paper "Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester"? []

A1: This paper presents a novel, single-step synthesis of L-2-chlorophenylglycine, a key intermediate in the production of the antiplatelet drug clopidogrel. [] The method utilizes o-chlorobenzaldehyde and chloroform in the presence of a phase transfer catalyst and ammonia water. [] This approach offers several advantages over previous methods:

- Increased Yield: The single-step process leads to a higher overall yield of L-2-chlorophenylglycine compared to multi-step alternatives. []

- Reduced Cost: The simplified synthesis contributes to a lower production cost for clopidogrel. []

- Enhanced Safety: This method avoids the use of toxic sodium cyanide, addressing safety concerns and environmental pollution associated with previous production methods. []

Q2: How is L-2-chlorophenylglycine used in organocatalysis? []

A2: L-2-chlorophenylglycine can be employed as a building block for modularly designed organocatalysts (MDOs). [] Specifically, when combined with quinidine thiourea, it forms an effective catalyst for the stereoselective Michael addition of ketones and aldehydes to maleimides. [] This reaction is valuable for synthesizing 3-substituted succinimides with high enantio- and diastereoselectivity. []

Q3: What insights into the structure of L-2-chlorophenylglycine have been revealed through spectroscopic studies? []

A3: Although the provided abstract does not offer specific details, it highlights the use of UV, IR, and Raman spectroscopy in conjunction with electronic structure calculations to investigate the structure of L-2-chlorophenylglycine. [] These techniques likely provide information about:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.